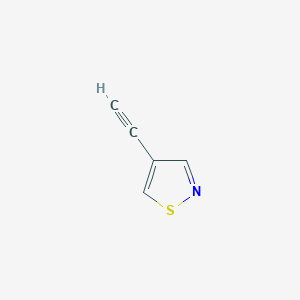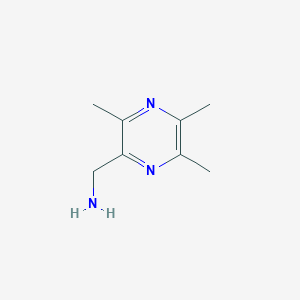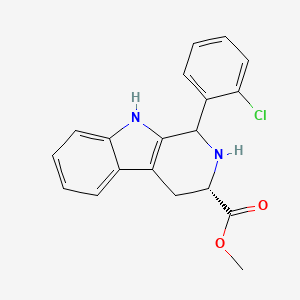![molecular formula C15H10ClN3O3S B2526620 (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865543-91-5](/img/structure/B2526620.png)
(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . It’s important to note that benzothiazole derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques. For example, the structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. In one study, a series of benzothiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were synthesized and evaluated to find novel quorum sensing inhibitors .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
- Novel thiazolidinedione analogs have demonstrated significant hypoglycemic and hypolipidemic activities, highlighting their potential in diabetes and lipid disorders management (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antitumor and Apoptotic Induction
- Thiazolides, including derivatives with structural modifications, exhibit potent antitumor activities by inducing apoptosis in colorectal tumor cells. This indicates their potential as novel cancer therapeutics (Brockmann et al., 2014).
Antihypertensive Activity
- Compounds with thiazolyl derivatives have shown good antihypertensive α-blocking activity, suggesting their potential in hypertension management (Abdel-Wahab et al., 2008).
Antiviral Properties
- Thiazolides, including nitazoxanide and its analogs, have been identified as potent inhibitors of hepatitis B virus replication, showcasing their potential as antiviral agents (Stachulski et al., 2011).
Hypoxia-Selective Cytotoxicity
- Studies on regioisomers of hypoxia-selective cytotoxins reveal significant selectivity and cytotoxicity under hypoxic conditions, which could be beneficial in targeting hypoxic tumor cells (Palmer et al., 1996).
Synthesis of Agrochemicals
- The synthesis process of chlorantraniliprole, an important agrochemical, involves similar compounds, indicating the relevance of such structures in the development of new pesticides (Yi-fen, Ai-xia, & Yafei, 2010).
Anti-Infective Properties
- Thiazolides, including nitazoxanide, have broad-spectrum anti-infective properties against a variety of pathogens, suggesting their importance in developing new antimicrobial agents (Hemphill, Müller, & Müller, 2012).
Mechanism of Action
Future Directions
Benzothiazole derivatives are of interest in various fields, including medicinal chemistry. The development of new compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Therefore, the future research directions could involve the synthesis of novel benzothiazole derivatives and evaluation of their biological activities.
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-18-13-10(16)6-4-8-12(13)23-15(18)17-14(20)9-5-2-3-7-11(9)19(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDHFCKQXBRIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)


![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)

![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)
![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)


![N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2526560.png)
